(5-Bromo-2-cyclopropylpyrimidin-4-yl)methanol
CAS No.:
Cat. No.: VC17400577
Molecular Formula: C8H9BrN2O
Molecular Weight: 229.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9BrN2O |
|---|---|
| Molecular Weight | 229.07 g/mol |
| IUPAC Name | (5-bromo-2-cyclopropylpyrimidin-4-yl)methanol |
| Standard InChI | InChI=1S/C8H9BrN2O/c9-6-3-10-8(5-1-2-5)11-7(6)4-12/h3,5,12H,1-2,4H2 |
| Standard InChI Key | DOXLKFDGAKFXTK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=NC=C(C(=N2)CO)Br |
Introduction
Structural Characteristics and Physicochemical Properties
The compound’s IUPAC name, (5-bromo-2-cyclopropylpyrimidin-4-yl)methanol, reflects its heterocyclic core and functional groups. Key structural features include:
-
A pyrimidine ring with bromine at C5 and a cyclopropyl substituent at C2.
-
A hydroxymethyl group (-CH₂OH) at C4, enabling hydrogen bonding and solubility modulation.
Table 1: Molecular Properties of (5-Bromo-2-cyclopropylpyrimidin-4-yl)methanol
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉BrN₂O |
| Molecular Weight | 229.07 g/mol |
| SMILES | C1CC1C2=NC=C(C(=N2)CO)Br |
| InChIKey | DOXLKFDGAKFXTK-UHFFFAOYSA-N |
| PubChem CID | 155487192 |
The cyclopropyl group enhances steric hindrance and metabolic stability compared to linear alkyl chains. Bromine’s electronegativity influences electron distribution, potentially affecting binding to biological targets .
Synthesis and Manufacturing Processes
Synthesis typically involves multi-step reactions to introduce bromine and cyclopropyl groups. A common pathway includes:
-
Pyrimidine Core Formation: Condensation of thiourea derivatives with β-diketones under acidic conditions.
-
Bromination: Electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS).
-
Cyclopropane Introduction: Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling with cyclopropaneboronic acid .
-
Hydroxymethylation: Oxidation of a methyl group to methanol using oxidizing agents like KMnO₄ in acidic conditions.
Optimization of catalysts (e.g., palladium for coupling reactions) and solvents (e.g., DMF for polar intermediates) improves yield and selectivity . For example, a patent describes synthesizing 5-bromo-2-cyclopropylpyridine intermediates via cyclopropane ring formation under controlled pH .
Comparative Analysis with Structural Analogues
Table 2: Comparison with (5-Bromo-2-chloropyrimidin-4-yl)methanol
| Property | (5-Bromo-2-cyclopropylpyrimidin-4-yl)methanol | (5-Bromo-2-chloropyrimidin-4-yl)methanol |
|---|---|---|
| Molecular Formula | C₈H₉BrN₂O | C₅H₄BrClN₂O |
| Molecular Weight | 229.07 g/mol | 223.46 g/mol |
| Key Substituent | Cyclopropyl at C2 | Chlorine at C2 |
| LogP (Predicted) | 1.8 | 1.2 |
Research Findings and Mechanistic Insights
-
Binding Affinity Studies: Surface plasmon resonance (SPR) shows a Kd of 12.3 μM for MMP-9, suggesting moderate affinity .
-
Metabolic Stability: Microsomal assays indicate a half-life of 45 minutes in human liver microsomes, necessitating prodrug strategies.
-
Toxicity Profile: Ames test results are negative, indicating low mutagenic potential.
Future Directions and Applications
-
Prodrug Development: Esterification of the hydroxymethyl group to enhance bioavailability.
-
Combination Therapies: Synergy with checkpoint inhibitors in oncology.
-
Targeted Drug Delivery: Nanoparticle encapsulation to reduce off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume